1-Naphthyl 4-iodobenzenesulfonate
Description
1-Naphthyl 4-iodobenzenesulfonate is an organosulfur compound comprising a naphthyl ester group linked to a 4-iodobenzenesulfonate moiety. Its structure (Figure 1) combines the aromatic bulk of the 1-naphthyl group with the electron-deficient iodine-substituted benzenesulfonate, which may influence reactivity and solubility. Characterization would involve NMR, FT-IR, and HPLC, as demonstrated for structurally related sulfonamides .
The naphthyl group contributes to lipophilicity, reducing water solubility compared to ionic sulfonates like potassium 4-iodobenzenesulfonate .
Properties
Molecular Formula |
C16H11IO3S |
|---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
naphthalen-1-yl 4-iodobenzenesulfonate |
InChI |
InChI=1S/C16H11IO3S/c17-13-8-10-14(11-9-13)21(18,19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
VQYVOUSWSVXCME-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 4-Iodobenzenesulfonate Derivatives
- Solubility : The naphthyl ester’s lipophilicity contrasts with the water-soluble potassium salt . The trifluoroethyl ester balances polarity, favoring organic media.
- Reactivity : The potassium salt’s hypervalent iodine(V) center enables oxidative transformations (e.g., alcohol oxidations) , while ester derivatives may participate in coupling or substitution reactions.
Comparison with Other Naphthyl-Containing Compounds
Functional Group Impact on Properties
Table 2: Naphthyl Derivatives with Diverse Functional Groups
- Electrophilicity : The sulfonate ester’s iodine and sulfonyl groups enhance electrophilicity compared to the nitrile or glycoside .
- Biological Activity : The glycoside and phosphate derivatives exhibit enzyme-modulating effects, whereas sulfonate esters are typically inert in biological systems unless metabolized.
- Synthetic Applications : Naphthyl acetonitrile is a versatile precursor in heterocycle synthesis, while sulfonate esters may serve as activating groups or leaving groups.
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